molecular formula C9H17NO3 B1498920 Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate CAS No. 889955-22-0

Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate

Cat. No.: B1498920
CAS No.: 889955-22-0
M. Wt: 187.24 g/mol
InChI Key: DYUSOCVVNYMALB-UHFFFAOYSA-N
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Description

“Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate”, also known as DMAA, is an organic ester compound. It has a CAS Number of 889955-22-0 and a molecular weight of 187.24 . The IUPAC name for this compound is methyl (5,5-dimethyl-2-morpholinyl)acetate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H17NO3/c1-9(2)6-13-7(5-10-9)4-8(11)12-3/h7,10H,4-6H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Designer Substrate in Synthesis of Heterocyclic Scaffolds

Dimethyl [(2R,3R,5S)‐5‐phenylmorpholine‐2,3‐diyl]diacetate, a closely related compound, was synthesized for use in the construction of heterocyclic building blocks. This morpholine derivative showcases versatility as a "chemical multitalent," transforming into valuable heterocyclic compounds such as methyl [(2R,3S)-3-hydroxy-5-oxopyrrolidin-2-yl]acetate and others, demonstrating the broad utility of morpholine derivatives in organic synthesis (Pandey, Gaikwad, & Gadre, 2012).

Neurokinin-1 Receptor Antagonist Development

Another study involved a morpholine derivative, which was identified as a high-affinity, orally active neurokinin-1 (h-NK(1)) receptor antagonist. This compound demonstrated significant potential in pre-clinical tests for emesis and depression, highlighting the therapeutic application possibilities of morpholine derivatives in medical research (Harrison et al., 2001).

Platinum(II) Complexes for Cancer Therapy

Research on platinum(II) complexes incorporating methylated derivatives of 1,10-phenanthroline revealed significant variations in cytotoxicities against the L1210 Murine leukaemia cell line. These studies provide insight into the relationship between molecular structure and biological activity, essential for designing more effective cancer therapies (Brodie, Collins, & Aldrich-Wright, 2004).

Synthesis of Substituted Thienylidene Compounds

Methyl 2-[(Z)-4-aryl-5-morpholino-3-oxo-2,3-dihydrothiophen-2-ylidene]acetate derivatives were prepared efficiently under kinetic control. This process demonstrates the morpholine derivatives' utility in synthesizing complex organic compounds with high yields, useful in various chemical industries (Moghaddam et al., 2005).

Enhancement of Ethanol Production

Novel morpholinium ionic liquids were synthesized and used for the pretreatment of rice straw to enhance ethanol production. These findings suggest morpholine derivatives' potential to improve the efficiency of biofuel production processes, offering a more sustainable energy source (Kahani, Shafiei, Abdolmaleki, & Karimi, 2017).

Properties

IUPAC Name

methyl 2-(5,5-dimethylmorpholin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2)6-13-7(5-10-9)4-8(11)12-3/h7,10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUSOCVVNYMALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CN1)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655159
Record name Methyl (5,5-dimethylmorpholin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889955-22-0
Record name Methyl (5,5-dimethylmorpholin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate
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